![molecular formula C12H8N4O6 B14498797 6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one CAS No. 65307-80-4](/img/structure/B14498797.png)
6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one is a compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinylidene group attached to a dinitrophenyl moiety and a hydroxycyclohexa-dienone structure
Preparation Methods
The synthesis of 6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone. One common method involves refluxing a mixture of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2,4-dinitrophenylhydrazine in methanol with a catalytic amount of glacial acetic acid for several hours . The reaction mixture is then cooled, and the resulting product is purified by recrystallization.
Chemical Reactions Analysis
6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent for the characterization of aldehydes and ketones.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the synthesis of dyes and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a protonophore, disrupting proton gradients across biological membranes, which can affect cellular processes like ATP production . This mechanism is similar to that of other dinitrophenyl compounds, which are known to uncouple oxidative phosphorylation .
Comparison with Similar Compounds
6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: A precursor used in the synthesis of the compound.
4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol: A similar hydrazone derivative with different substituents.
2-[(2,4-Dinitrophenyl)hydrazinylidene]acetic acid: Another hydrazone derivative with a different core structure. The uniqueness of this compound lies in its specific structural features and the presence of both hydroxy and dinitrophenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
65307-80-4 |
|---|---|
Molecular Formula |
C12H8N4O6 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
2-[(2,4-dinitrophenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H8N4O6/c17-10-2-1-3-11(18)12(10)14-13-8-5-4-7(15(19)20)6-9(8)16(21)22/h1-6,17-18H |
InChI Key |
LKOJOEPNVYGEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


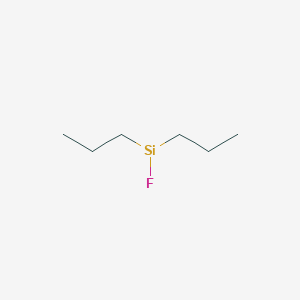

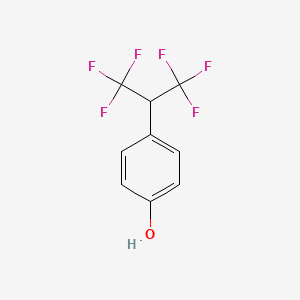


![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)
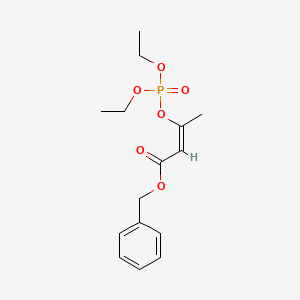
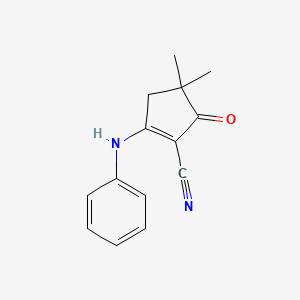
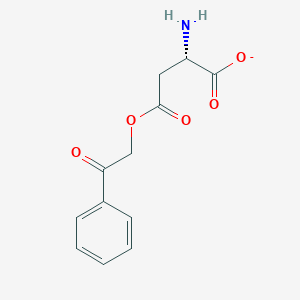
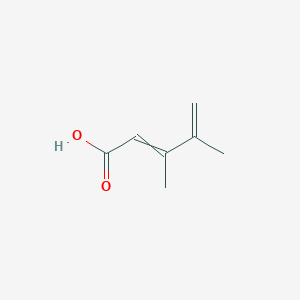

acetic acid](/img/structure/B14498803.png)
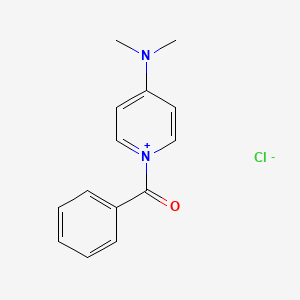
![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
